molecular formula C9H17NO6 B2669618 N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide CAS No. 79624-37-6

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

Cat. No.: B2669618
CAS No.: 79624-37-6
M. Wt: 235.236
InChI Key: KPGOFLYMMXWXNB-SQEXRHODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide is a complex organic compound characterized by its multiple hydroxyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide typically involves the reaction of a hexose derivative with a propanamide precursor. The process often requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fermentation processes or chemical synthesis using advanced techniques such as continuous flow reactors. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, potentially modulating their activity. Additionally, the amide group can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
  • N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide

Uniqueness

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable subject of study in various research fields.

Properties

CAS No.

79624-37-6

Molecular Formula

C9H17NO6

Molecular Weight

235.236

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

InChI

InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6-,8-,9-/m1/s1

InChI Key

KPGOFLYMMXWXNB-SQEXRHODSA-N

SMILES

CCC(=O)NC(C=O)C(C(C(CO)O)O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.